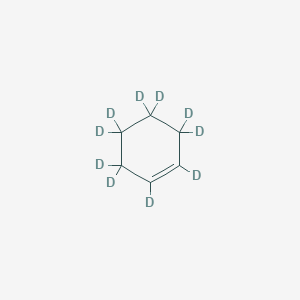

Cyclohexene-d10

概要

説明

Cyclohexene-d10 is a deuterated analog of cyclohexene, where all hydrogen atoms are replaced with deuterium. This compound has the molecular formula C6D10 and a molecular weight of 92.21 g/mol . Deuterium, a stable isotope of hydrogen, is used to label the compound, making it valuable in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

準備方法

Synthetic Routes and Reaction Conditions: Cyclohexene-d10 can be synthesized through the deuteration of cyclohexene. One common method involves the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas (D2) atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.

Industrial Production Methods: On an industrial scale, this compound is produced by the same catalytic exchange method but in larger reactors designed to handle higher volumes of reactants and deuterium gas. The process is optimized for maximum yield and purity, ensuring that the final product has a high isotopic purity, typically around 98% deuterium .

化学反応の分析

Oxidation Reactions

Cyclohexene-d10 undergoes oxidation via two primary pathways: C=C epoxidation and allylic C–H(D) bond activation , with selectivity influenced by reaction conditions and catalysts (Table 1).

Key Reagents and Conditions

- Epoxidation : Mn(IV)-oxo complexes favor C=C bond oxidation in this compound, producing cyclohexene oxide-d10 as the sole product in >85% yield under triflic acid (HOTf)-bound conditions .

- Allylic Oxidation : Non-acid-bound Mn(IV)-oxo complexes exhibit a strong preference for allylic C–H(D) activation, yielding 2-cyclohexen-1-ol-d10 with a KIE of 41 .

Reduction Reactions

Deuteration alters the thermodynamics and kinetics of hydrogenation:

- Catalytic Hydrogenation :

This compound reduces to cyclohexane-d12 using LiAlD₄ in anhydrous ether at low temperatures (−78°C). - Isotope Effects :

Reduced reaction rates compared to non-deuterated cyclohexene are attributed to stronger C–D bonds requiring higher activation energy.

Substitution Reactions

Electrophilic additions proceed with retention of stereochemistry and isotopic labeling:

- Halogenation :

Bromine in CCl₄ adds across the C=C bond to form 1,2-dibromocyclohexane-d10. - Mechanism :

Deuteration does not alter the electrophilic addition mechanism but slows reaction rates due to KIEs.

Kinetic Isotope Effects (KIE)

Deuteration induces significant KIEs in oxidation and radical reactions:

- Allylic Oxidation : KIE = 41 (C–H vs. C–D cleavage) .

- Epoxidation : KIE ≈ 1.0, indicating C–H(D) bonds are not involved in the rate-limiting step .

Chemoselectivity in Reaction Pathways

The choice of catalyst and substrate structure dictates reaction outcomes (Table 2):

| Catalyst System | Preferred Pathway | Product Ratio (Epoxide:Allylic) |

|---|---|---|

| Mn(IV)-oxo + HOTf | Epoxidation | 4:1 |

| Mn(IV)-oxo (neutral) | Allylic Oxidation | 1:2 |

| Ru-based catalysts | H/D Exchange | N/A (synthetic application) |

科学的研究の応用

NMR Spectroscopy

Key Application : Cyclohexene-d10 is extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of deuterium provides a distinct signal that enhances the clarity of spectra, allowing for precise structural analysis.

- Advantages :

- Deuterium's magnetic properties differ from those of hydrogen, reducing background noise.

- Facilitates the study of molecular dynamics and conformational changes.

Isotope Tracing

Key Application : this compound serves as a tracer in metabolic studies to track the pathways of cyclohexene derivatives within biological systems.

- Case Study : In a study investigating metabolic pathways, researchers used this compound to trace the incorporation of deuterium into various metabolites, providing insights into enzymatic reactions and substrate interactions.

Key Application : this compound is used to investigate the metabolism and pharmacokinetics of cyclohexene-based drugs.

- Research Insight : Studies have shown that the deuterated compound can alter metabolic pathways, providing valuable information on drug behavior and efficacy .

Oxidation Studies

Key Application : The ozonolysis of this compound has been studied to understand the formation of highly oxidized organic compounds.

- Findings : Research indicates that ozonolysis results in a different product distribution compared to non-deuterated cyclohexene, with implications for atmospheric chemistry and organic synthesis .

Chemical Synthesis

Key Application : this compound is utilized in synthetic chemistry for developing internal standards in mass spectrometry.

作用機序

The mechanism of action of cyclohexene-d10 in various reactions is similar to that of cyclohexene. The presence of deuterium, however, can influence reaction rates and mechanisms due to the isotope effect. For instance, in NMR spectroscopy, the deuterium atoms provide a different magnetic environment compared to hydrogen, which can be used to study molecular interactions and dynamics in greater detail.

類似化合物との比較

Cyclohexene-d10 is unique due to its complete deuteration. Similar compounds include:

Cyclohexane-d12: Fully deuterated cyclohexane, used in similar applications but lacks the double bond present in this compound.

Cyclohexanol-d12: Deuterated cyclohexanol, used in studies involving alcohols.

Cyclohexanone-d10: Deuterated cyclohexanone, used in ketone-related research.

Compared to these compounds, this compound is particularly valuable in studies involving unsaturated hydrocarbons and their reactions.

生物活性

Cyclohexene-d10, a deuterated derivative of cyclohexene, has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its oxidative behavior, kinetic studies, and implications in biological systems.

This compound is a cyclic alkene with a molecular formula of . The presence of deuterium (D) instead of hydrogen (H) alters its physical and chemical properties, particularly in reaction kinetics and mechanisms. The substitution of hydrogen with deuterium leads to kinetic isotope effects (KIE), which can provide insights into reaction pathways.

Oxidative Behavior and Kinetic Studies

Recent studies have demonstrated that this compound exhibits distinct reactivity patterns compared to its non-deuterated counterpart. For instance, the oxidation of this compound by manganese(IV)-oxo complexes has been investigated, revealing significant differences in reaction rates and product distributions.

Key Findings:

- Kinetic Isotope Effect : The oxidation of this compound showed a large KIE value of 41 when compared to the non-deuterated form. This indicates that the C-H bond cleavage is a rate-limiting step in the reaction mechanism .

- Product Formation : The major product formed from the oxidation of this compound is 2-cyclohexen-1-ol, with an 85% yield based on the oxidant used. The oxygen atom in this product originates from the oxidant rather than from the substrate .

- Rate Constants : The second-order rate constant for the oxidation of this compound was determined to be , which is significantly lower than that for cyclohexene, indicating slower reactivity due to deuteration .

Biological Implications

The unique properties of this compound make it a valuable compound for studying biological processes and mechanisms. Its applications range from understanding enzyme catalysis to exploring metabolic pathways in organisms.

Case Studies

- Enzyme Kinetics : Studies have utilized this compound to investigate enzyme-catalyzed reactions, revealing how deuteration affects substrate binding and turnover rates.

- Metabolic Pathways : Research has shown that using deuterated substrates can help trace metabolic pathways in living organisms, providing insights into how compounds are processed at a molecular level.

Data Table: Summary of Key Findings

| Property | Cyclohexene | This compound |

|---|---|---|

| Molecular Formula | C6H10 | C6D10 |

| KIE Value | - | 41 |

| Major Oxidation Product | Cyclohexenol | 2-Cyclohexen-1-ol |

| Second-order Rate Constant |

特性

IUPAC Name |

1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i1D,2D,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCIXCUEYOPUTN-KYJNQUCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583823 | |

| Record name | (~2~H_10_)Cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16035-50-0 | |

| Record name | (~2~H_10_)Cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16035-50-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of cyclohexene-d10 in scientific research?

A1: this compound, the perdeuterated form of cyclohexene, serves as a valuable tool for investigating reaction mechanisms and isotopic effects. By substituting all hydrogen atoms with deuterium, researchers can track the fate of specific atoms during reactions, providing insights into reaction pathways and intermediates. [, , , , , ]

Q2: How does deuteration in this compound influence its reactivity compared to cyclohexene?

A2: Studies employing cyclohexene and this compound in oxidation reactions with metal-oxo complexes reveal a significant influence of deuteration on reaction pathways. In reactions with a Compound I model of Cytochrome P450, cyclohexene exhibits a shift from C=C epoxidation to C-H hydroxylation at lower temperatures, while this compound predominantly undergoes epoxidation regardless of temperature. This difference arises from a significant tunneling effect on hydrogen atom abstraction in cyclohexene, an effect minimized in the deuterated counterpart. [, ]

Q3: Are there any differences in product distribution when using this compound compared to cyclohexene in radiolysis experiments?

A4: Indeed, studies on the radiolysis of binary solutions containing cyclohexene and this compound reveal distinct product distributions. Notably, deuterium substitution in the olefin significantly alters the dimer product profiles, suggesting a mechanism where charge transfer from saturated hydrocarbon ions to the olefin precedes dimer formation. []

Q4: Can you provide details on the molecular formula, weight, and spectroscopic data for this compound?

A5: * Molecular Formula: C₆D₁₀* Molecular Weight: 90.22 g/mol* Spectroscopic Data: While specific data might vary based on the spectroscopic technique used, a study reports the vibrational spectra and utilizes them to deduce the molecular conformation of this compound. [] Additionally, the microwave spectra of this compound have been analyzed to determine its structure. []

Q5: How does the use of this compound contribute to a deeper understanding of ultrafast dynamics in organic molecules?

A6: Pump-probe experiments exciting cyclohexene and this compound at 200 nm, followed by multiphoton ionization, unveiled distinct time constants. Deuteration specifically affected one time constant associated with travel time on the excited pipi* surface, suggesting the initiation of a [, ]-sigmatropic H shift in this state. This provides valuable information about the early-time dynamics and photochemical pathways of cyclohexene and potentially other simple olefins. []

Q6: Beyond its role in mechanistic studies, are there other applications of this compound in chemical synthesis?

A7: While this compound primarily serves as a mechanistic probe, its preparation via H/D-exchange reactions, potentially catalyzed by ruthenium complexes under microwave irradiation, showcases its utility in deuterium labeling strategies. These labeling methods are crucial for developing internal standards in mass spectrometry and exploring isotope effects in various chemical and biological processes. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。